molecular formula C8H8BN3O2 B13459788 (1-(Pyridin-3-yl)-1H-pyrazol-4-yl)boronic acid

(1-(Pyridin-3-yl)-1H-pyrazol-4-yl)boronic acid

Numéro de catalogue: B13459788
Poids moléculaire: 188.98 g/mol
Clé InChI: RGGGBFSYRLGFAF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1-(Pyridin-3-yl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative of the 1-(pyridin-3-yl)-1H-pyrazole scaffold, a structure of significant interest in modern pharmaceutical research and development. This compound serves as a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its molecular architecture, featuring both a pyridine and a pyrazole heterocycle, makes it a valuable template for constructing complex molecules aimed at biological targets. The primary research value of this compound lies in its application as a key intermediate in the discovery of allosteric modulators for G-protein coupled receptors (GPCRs). Specifically, analogs of the 1-(pyridin-3-yl)-1H-pyrazole core have been extensively explored in the development of highly selective positive allosteric modulators (PAMs) for the Muscarinic Acetylcholine Receptor M4 (M4 mAChR) . Targeting the M4 receptor is a promising therapeutic strategy for several neurological and psychiatric disorders, including schizophrenia , cognitive deficits, and dementia with Lewy bodies . In the Suzuki-Miyaura cross-coupling reaction, the boronic acid functional group on the pyrazole ring allows for efficient carbon-carbon bond formation with a variety of organic electrophiles, such as aryl or heteroaryl halides, in the presence of a palladium catalyst . This reaction is crucial for rapidly generating diverse chemical libraries for structure-activity relationship (SAR) studies. The mechanism of action for the final bioactive molecules derived from this scaffold typically involves binding to an allosteric site on the target receptor, like M4, rather than the endogenous orthosteric site. This allosteric binding enhances the receptor's response to its natural neurotransmitter, acetylcholine, leading to a more selective pharmacological effect with potentially fewer side effects compared to orthosteric agonists . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Propriétés

Formule moléculaire

C8H8BN3O2

Poids moléculaire

188.98 g/mol

Nom IUPAC

(1-pyridin-3-ylpyrazol-4-yl)boronic acid

InChI

InChI=1S/C8H8BN3O2/c13-9(14)7-4-11-12(6-7)8-2-1-3-10-5-8/h1-6,13-14H

Clé InChI

RGGGBFSYRLGFAF-UHFFFAOYSA-N

SMILES canonique

B(C1=CN(N=C1)C2=CN=CC=C2)(O)O

Origine du produit

United States

Méthodes De Préparation

Lithiation and Borylation Method

A prominent method involves the metal-halogen exchange of the 4-bromo substituent with an organolithium reagent, followed by quenching with a boron electrophile.

Typical procedure:

  • React 1-(pyridin-3-yl)-4-bromopyrazole with hexyllithium or n-butyllithium at low temperatures (-70°C to -80°C) in an aprotic solvent such as tetrahydrofuran (THF).
  • After lithiation, add a boron source such as trimethyl borate or triisopropyl borate.
  • Warm the reaction mixture to room temperature and stir to complete borylation.
  • Acidify the mixture with glacial acetic acid to hydrolyze the boronate intermediate to the boronic acid.
  • Extract and purify the product by crystallization or chromatography.

Reaction conditions and yields:

Parameter Details
Starting material 1-(pyridin-3-yl)-4-bromopyrazole
Organolithium reagent Hexyllithium or n-butyllithium
Temperature -80°C to 25°C
Boron electrophile Trimethyl borate or triisopropyl borate
Solvent Tetrahydrofuran (THF)
Work-up Acidification with acetic acid, extraction
Yield Typically 70-85%

This method is adapted from similar pyrazole boronate syntheses described in patent CN104478917A, which reports yields around 76-81% for related pyrazole boronic esters.

Palladium-Catalyzed Miyaura Borylation

An alternative and widely used method is the palladium-catalyzed cross-coupling of 4-bromo-pyrazole derivatives with bis(pinacolato)diboron.

Typical procedure:

  • Mix 1-(pyridin-3-yl)-4-bromopyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst such as Pd(dppf)Cl2 or Pd(PPh3)4.
  • Use a base like potassium acetate or potassium carbonate.
  • Conduct the reaction in a polar aprotic solvent such as dimethylformamide (DMF) or dioxane at elevated temperatures (80-100°C).
  • After completion, cool and extract the boronic acid pinacol ester.
  • Hydrolyze the ester to the free boronic acid if desired.

Advantages:

  • Milder conditions compared to lithiation.
  • Better functional group tolerance.
  • Scalable and reproducible.

Reported conditions:

Parameter Details
Catalyst Pd(dppf)Cl2, Pd(PPh3)4
Base Potassium acetate, potassium carbonate
Solvent DMF, dioxane
Temperature 80-100°C
Reaction time 6-24 hours
Yield Typically 60-90%

Though direct literature on the exact compound is limited, this method is standard for aryl and heteroaryl boronic acid synthesis and can be adapted for 1-(pyridin-3-yl)-1H-pyrazol-4-yl derivatives.

Purification and Characterization

  • The boronic acid product is often isolated as the free acid or as pinacol esters.
  • Purification typically involves extraction, crystallization from solvents like heptane or ethyl acetate, and drying.
  • Characterization is performed by NMR (1H, 13C), HPLC purity analysis, and sometimes X-ray crystallography.
  • Example NMR data for related pyrazole boronic esters show characteristic signals consistent with the pyrazole and pyridine rings and the boronate moiety.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield Notes
Lithiation-Borylation Hexyllithium, trimethyl borate, THF, -80 to 25°C High regioselectivity, good yield 76-81% Requires strict low temp control
Palladium-Catalyzed Borylation Pd catalyst, bis(pinacolato)diboron, base, DMF/dioxane, 80-100°C Milder, scalable, functional group tolerant 60-90% Widely applicable, industrial scale

Research Findings and Notes

  • The lithiation-borylation method is well-documented in Chinese patents (e.g., CN104478917A) for pyrazole derivatives bearing bulky substituents, providing high purity and good yields.
  • Palladium-catalyzed borylation is a standard approach in heteroaryl boronic acid synthesis, offering operational simplicity and scalability.
  • The choice between methods depends on substrate stability, available equipment, and scale.
  • Protection of sensitive groups (e.g., Boc on piperidine substituents) may be necessary during lithiation.
  • Boronic acid derivatives are often isolated as pinacol esters for stability and handled under inert atmosphere to prevent oxidation.

This detailed analysis provides a comprehensive overview of the preparation methods for this compound, supported by patent literature and general synthetic organic chemistry principles. The lithiation-borylation and palladium-catalyzed borylation methods remain the most reliable and widely used approaches for this class of compounds.

Analyse Des Réactions Chimiques

Base-Promoted Disproportionation Reactions

(1-(Pyridin-3-yl)-1H-pyrazol-4-yl)boronic acid undergoes base-induced disproportionation in the presence of [N,O]-bidentate ligands, forming stable boron(III) complexes. This reaction is critical for generating diarylborinate species under mild conditions .

Reaction Conditions and Outcomes

EntrySubstrateBaseSolventTemp (°C)Product Yield (%)
13-MethylpyrazoleK₃PO₄Dioxane10041
24-TrifluoromethylpyrazoleK₃PO₄Dioxane10023
3N-(4-Pyridinyl)pyrazoleK₃PO₄Dioxane1000

Key Observations :

  • The N-(2-pyridinyl)pyrazole scaffold stabilizes intermediates via intramolecular hydrogen bonding, enabling a syn-periplanar orientation for boronic acid activation .

  • Without the [N,O]-bidentate ligand (e.g., Entry 3), no product forms, highlighting the ligand’s role in accelerating disproportionation .

Ligand-Assisted Diarylation

In basic media, the compound facilitates diarylation of pyrazole derivatives through boron coordination. The reaction proceeds via a two-step mechanism :

  • Disproportionation :
    2 ArB(OH)2BaseAr2B(OH)+ArB(OH)32 \ \text{ArB(OH)}_2 \xrightarrow{\text{Base}} \text{Ar}_2\text{B(OH)} + \text{ArB(OH)}_3^-

  • Coordination and Substitution :
    The pyridinyl group acts as a directing ligand, enabling regioselective aryl transfer to pyrazole substrates .

Experimental Validation :

  • When phenylboronic acid (3 mmol) and K₃PO₄ (3 mmol) were heated without ligand, only 0.12 mmol of diphenylborinic acid (3a ) formed alongside triphenylboroxin (3b ) .

  • With the pyridinyl-pyrazole ligand, diarylborinate yields increased significantly (e.g., 41% for 3-methylpyrazole) .

Role of Structural Features

The compound’s reactivity is governed by:

  • Bidentate Coordination : The pyridinyl nitrogen and pyrazole oxygen form a stable chelate with boron, lowering activation energy for disproportionation .

  • Steric and Electronic Effects :

    • Electron-withdrawing groups (e.g., CF₃) reduce yields due to destabilization of intermediates.

    • Substituents at the pyrazole 3-position enhance steric control, improving regioselectivity .

Mécanisme D'action

The mechanism of action of (1-(Pyridin-3-yl)-1H-pyrazol-4-yl)boronic acid primarily involves its ability to form stable complexes with various metal catalysts. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds . The compound’s ability to undergo various chemical transformations makes it a versatile reagent in organic synthesis.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Features of Selected Pyrazole-4-boronic Acid Derivatives

Compound Name Substituent at Pyrazole 1-Position Key Structural Features Electronic Effects
(1-(Pyridin-3-yl)-1H-pyrazol-4-yl)boronic acid Pyridin-3-yl Electron-withdrawing N-heterocycle Enhances boronic acid stability
(1-(2-Chlorophenyl)-1H-pyrazol-4-yl)boronic acid 2-Chlorophenyl Halogenated aryl group Moderate electron withdrawal; steric hindrance
(1-Benzyl-1H-pyrazol-4-yl)boronic acid Benzyl Flexible alkyl-aryl spacer Electron-donating via benzyl group
(1-Methyl-1H-pyrazol-4-yl)boronic acid Methyl Simple alkyl substituent Electron-donating; minimal steric bulk
(1-(Pyridin-3-ylmethyl)-1H-pyrazol-4-yl)boronic acid Pyridin-3-ylmethyl Pyridine linked via methylene bridge Balances flexibility and electronic effects

Key Observations :

  • Pyridinyl vs.
  • Steric Effects : Bulky substituents (e.g., 2-chlorophenyl) may hinder cross-coupling efficiency, whereas smaller groups (e.g., methyl) improve reactivity but reduce selectivity .

Key Observations :

  • The pyridin-3-yl-substituted compound required optimization in , achieving only 20% yield under standard Suzuki conditions (Pd(PPh₃)₄, EtOH). This contrasts with higher yields (65–85%) for methyl or fluorophenyl analogs, likely due to pyridine’s coordination with palladium, complicating catalyst turnover .
  • Microwave-assisted synthesis (e.g., 120°C in ) improved yields for methyl-substituted derivatives, suggesting temperature sensitivity for pyridinyl analogs .

Physical and Chemical Properties

Solubility and Stability

  • Solubility : (1-Methyl-1H-pyrazol-4-yl)boronic acid exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 25 mg/mL), whereas pyridinyl-substituted analogs may show enhanced solubility in water or alcohols due to hydrogen bonding with the pyridine nitrogen .
  • Stability : Pyridinyl groups reduce boronic acid decomposition via protodeboronation compared to electron-rich aryl substituents, as electron withdrawal stabilizes the boron center .

Activité Biologique

(1-(Pyridin-3-yl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative notable for its potential applications in medicinal chemistry. This compound combines a pyridine and a pyrazole moiety, which contributes to its unique biological activity. Research has indicated that it may play a significant role in drug development, particularly in targeting specific biological pathways.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies have employed computational tools, such as the Prediction of Activity Spectra for Substances (PASS), to predict its therapeutic effects based on structure-activity relationships (SAR) .

Biological Activity and Applications

Research has demonstrated that this compound exhibits several promising biological activities:

  • Enzyme Inhibition: It has been shown to inhibit various enzymes, which is crucial in drug design for diseases related to enzyme dysfunction.
  • Anticancer Properties: Similar compounds have demonstrated anticancer effects, suggesting potential applications in oncology .
  • Neurological Implications: The compound's interaction with muscarinic acetylcholine receptors indicates a possible role in treating neurological disorders such as schizophrenia and dementia .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameStructure TypeBiological Activity
1-(Pyridin-2-yl)-1H-pyrazolePyrazole derivativeAnticancer properties
3-(Pyridin-2-yl)-5-methylpyrazoleMethylated pyrazoleKinase inhibition
(4-Pyridinyl)(pyrazolyl)boronic acidBoronic acid derivativeEnzyme inhibition

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Binding Affinity Studies: Research indicates that this compound binds effectively to the M4 muscarinic receptor, enhancing the binding affinity of acetylcholine by 25–50 times, which is significant for therapeutic applications in neuropharmacology .
  • Potency Assessments: In vitro studies have shown that modifications to the pyrazole ring can significantly affect potency. For instance, the introduction of substituents can enhance or diminish the compound's efficacy against specific targets .
  • Metabolic Stability: Investigations into the metabolic stability of derivatives indicate that certain modifications can improve solubility and reduce metabolic degradation, which is essential for developing effective therapeutics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-(Pyridin-3-yl)-1H-pyrazol-4-yl)boronic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling or palladium-catalyzed borylation. For example, tert-butyl (1-(pyridin-3-yl)-1H-pyrazol-4-yl)carbamate can be synthesized via deprotonation with sodium hydride in dry THF, followed by boronic acid functionalization . Solvent choice (e.g., THF vs. DMSO) and base strength (e.g., NaH vs. KOtBu) critically affect regioselectivity and byproduct formation. Post-synthesis purification via column chromatography or recrystallization is recommended to achieve >95% purity, as validated by HPLC .

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

  • Methodological Answer : Nuclear magnetic resonance (NMR) is primary for structural confirmation. Key signals include pyridin-3-yl protons (δ 8.4–8.6 ppm for aromatic H) and pyrazole protons (δ 7.4–7.6 ppm). ESI-MS provides molecular ion validation (e.g., [M+H]+ at m/z 216–220). Purity is assessed via HPLC with trifluoroacetic acid (TFA) modifiers, achieving retention times of 1.2–1.3 minutes under reverse-phase conditions . For tautomerism or isomerism, SFC (supercritical fluid chromatography) with LuxA1 columns and methanol co-solvents can resolve enantiomers .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer : The compound’s planar pyridinyl-pyrazole motif and boronic acid group complicate crystal packing. Slow vapor diffusion using methanol/water mixtures at 4°C enhances lattice formation. SHELXL refinement (with TWIN and HKLF5 commands) is recommended for handling twinning or high mosaicity, as observed in similar boronic acids . Low-temperature data collection (100 K) mitigates thermal motion artifacts.

Q. How can researchers address discrepancies in NMR data caused by dynamic tautomerism or solvent effects?

  • Methodological Answer : Tautomerism between pyrazole and pyridinyl rings may lead to split signals in 1H^1H-NMR. Variable-temperature NMR (VT-NMR) at 298–343 K can coalesce peaks, identifying dominant tautomers. Deuterated DMSO or CD3_3OD solvents stabilize specific conformers, while 2D NOESY experiments map spatial correlations between protons .

Q. What strategies optimize the compound’s stability in aqueous media for biological assays?

  • Methodological Answer : Boronic acids are prone to hydrolysis. Buffering at pH 6.5–7.4 (e.g., ammonium acetate) minimizes degradation. Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf stability. LCMS monitoring of hydrolysis products (e.g., boroxines) confirms integrity during cell-based assays .

Q. How does steric hindrance from the pyridin-3-yl group influence cross-coupling efficiency in derivatization?

  • Methodological Answer : The ortho-position of the pyridinyl nitrogen creates steric bulk, reducing reactivity in Suzuki couplings. Using PdCl2_2(dppf) with high-dielectric solvents (DMF or dioxane) and elevated temperatures (80–100°C) improves yields. Computational modeling (DFT) of transition states aids in predicting steric effects on reaction pathways .

Data-Driven Insights

Parameter Typical Range Key Techniques References
Synthetic Yield60–85%HPLC, 1H^1H-NMR
Purity≥95%HPLC (TFA modifier), SFC
MS Data (ESI+)m/z 216–220 [M+H]+ESI-MS, LCMS
SolubilityDMSO > Methanol > WaterKinetic solubility assays
Thermal Decomposition180–200°C (TGA)Thermogravimetric analysis (TGA)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.